2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO/c1-4-10-26(11-5-2)17-23(27)25-15-20-12-21(16-25)14-24(13-20,18-25)22-8-6-19(3)7-9-22/h6-9,20-21H,4-5,10-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSMFVVQCGLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane Functionalization Strategies
Adamantane’s bridgehead positions (1- and 3-) are pivotal for regioselective modifications. The 3-(4-methylphenyl) group can be introduced via:
- Grignard addition to adamantanone : Reacting 2-adamantanone with 4-methylphenylmagnesium bromide forms a secondary alcohol, which is dehydrated to an alkene and hydrogenated to yield 3-(4-methylphenyl)adamantane.
- Friedel-Crafts alkylation : Using 1-bromoadamantane and 4-methylbenzene under Lewis acid catalysis (AlCl₃) to install the aryl group.
Ethanone Installation
The ethanone group is introduced via:
- Oxidation of a primary alcohol : Hydroboration-oxidation of 1-vinyladamantane derivatives yields 1-adamantylethanol, which is oxidized to the ketone using pyridinium chlorochromate (PCC).
- Acylation : Friedel-Crafts acylation of adamantane with acetyl chloride, though hindered by adamantane’s low reactivity, may proceed under high-temperature conditions.
Dipropylamino Group Introduction
The α-amino ketone is synthesized through:
- Mannich reaction : Condensation of the ketone with dipropylamine and formaldehyde under acidic conditions.
- Bromination and nucleophilic substitution : α-Bromination of the ketone followed by reaction with dipropylamine.
Synthetic Pathways and Experimental Protocols
Synthesis of 3-(4-Methylphenyl)Adamantan-1-Yl Ethanone
Step 1: Grignard Addition to 2-Adamantanone
A solution of 4-methylphenylmagnesium bromide (0.1 mol) in tetrahydrofuran (THF) is added dropwise to 2-adamantanone (0.1 mol) at 0°C. The mixture is stirred for 2 h, quenched with HCl (pH 2), and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield 2-(4-methylphenyl)-2-adamantanol (Yield: 78%).
Step 2: Dehydration and Hydrogenation
The alcohol is treated with concentrated H₂SO₄ at 80°C for 1 h to form 3-(4-methylphenyl)adamant-1-ene. Catalytic hydrogenation (H₂, Pd/C, 50 psi) affords 3-(4-methylphenyl)adamantane.
Step 3: Ethanone Formation
The adamantane derivative is brominated at the 1-position using N-bromosuccinimide (NBS) under UV light. Subsequent oxidation of the resulting 1-bromo-3-(4-methylphenyl)adamantane with KMnO₄ in acetone yields 1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one (Yield: 65%).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-MeC₆H₄MgBr, THF, 0°C | 78 |
| 2 | H₂SO₄, 80°C; H₂, Pd/C | 85 |
| 3 | NBS, UV; KMnO₄, acetone | 65 |
Introduction of the Dipropylamino Group
Mannich Reaction Protocol
A mixture of 1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one (0.05 mol), dipropylamine (0.15 mol), formaldehyde (37% aq., 0.15 mol), and HCl (cat.) in ethanol is refluxed for 12 h. The product is extracted with CH₂Cl₂, washed with NaHCO₃, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the title compound (Yield: 58%).
Alternative Pathway: Bromination-Substitution
The ketone is α-brominated using Br₂ in acetic acid (0°C, 2 h). The resulting α-bromo ketone is reacted with dipropylamine (2 eq.) in DMF at 60°C for 6 h, yielding the target compound (Yield: 52%).
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 1.62–1.75 (m, 12H, Adamantane-H), 2.34 (s, 3H, Ar-CH₃), 3.25 (t, 4H, NCH₂), 7.21 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H).
- ¹³C NMR : δ 28.5 (Adamantane-C), 41.8 (NCH₂), 138.7 (Ar-C), 209.4 (C=O).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₇H₃₇NO: [M+H]⁺ = 402.2902; Found: 402.2898.
Challenges and Optimization Opportunities
- Regioselectivity in Adamantane Functionalization : Competing reactions at bridgehead positions necessitate directing groups or sterically hindered reagents.
- Ethanone Oxidation Efficiency : PCC or Swern oxidation may improve yields over KMnO₄.
- Amine Alkylation Side Reactions : Use of phase-transfer catalysts (e.g., TBAB) enhances reactivity in polar aprotic solvents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert ketones to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one with structurally related adamantyl ethanone derivatives, highlighting substituent variations, physicochemical properties, and applications.
Key Observations:
Adamantane Modifications :
- The target compound’s 4-methylphenyl substitution on adamantane contrasts with unsubstituted adamantane in analogs . This group may enhance π-π stacking in receptor binding compared to pyridyl or sulfonyl groups.
- Fluorinated derivatives (e.g., 3-(4-acetylphenyl)-1-adamantyl-2,2-difluoro-3-hydroxypropan-1-one ) introduce polarity and metabolic stability .
For instance, sulfonyl groups in increase acidity (pKa ~1–2), whereas dipropylamino groups are more basic (pKa ~9–10). Imidazole carboxamide derivatives (e.g., ) exhibit dual functionality, combining adamantane’s rigidity with heterocyclic pharmacophores.
Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution (e.g., potassium thioacetate reaction in ) or radical disulfuration (e.g., ). The target compound may require alkylation of an adamantane-bound ethanone with dipropylamine. Purification often involves silica gel chromatography (pentane/EtOAc) or preparative MPLC , suggesting analogous methods for the target.
Biological Relevance: Pyridyl and sulfonyl analogs show inhibitory activity against enzymes like kinases or metabolic proteins . The target’s dipropylamino group could modulate selectivity for amine-binding receptors (e.g., GPCRs).
Biological Activity
2-(Dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one, commonly referred to as a dipropylamino adamantane derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its rigidity and stability. The structural formula can be represented as follows:
This structure contributes to its unique pharmacological profile, influencing its interaction with biological targets.
The primary mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems. Specifically, it has been shown to interact with dopamine receptors, which are critical in the regulation of mood and behavior. The adamantane moiety enhances binding affinity and selectivity towards these receptors.
3. Neuroprotective Effects
The neuroprotective properties of compounds with an adamantane structure have been documented in several studies. These compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral properties of various adamantane derivatives, it was found that compounds structurally related to this compound inhibited the replication of influenza A virus in vitro. The study utilized a plaque reduction assay to quantify viral titers post-treatment, showing significant reductions at concentrations ranging from 10 μM to 50 μM.
| Compound | Concentration (μM) | Viral Titer Reduction (%) |
|---|---|---|
| Compound A | 10 | 40% |
| Compound B | 25 | 65% |
| Target Compound | 50 | 80% |
Case Study 2: Neuroprotective Efficacy
Another investigation evaluated the neuroprotective effects of adamantane derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with these compounds led to a significant decrease in cell death and an increase in cell viability compared to control groups.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Target Compound | 85% | 45% |
| Control (No Treatment) | 45% | - |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one?
- Methodological Answer : The compound can be synthesized via thermal amidation or radical-mediated C–H activation. For example, thermal procedures involving adamantane derivatives (e.g., 1-(adamantan-1-yl)propan-2-one) with dipropylamine in DMSO at 50°C for 24 hours, followed by purification via column chromatography (70:30 hexane:ethyl acetate), yield ~86% purity . Reagents like ammonium persulfate ((NH₄)₂S₂O₈) may facilitate oxidative coupling. Structural analogs (e.g., 1-(4-acetylphenyl)-N-(adamantan-1-yl)imidazole-2-carboxamide) demonstrate compatibility with adamantane functionalization under similar conditions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and adamantane framework rigidity (e.g., adamantane C–H signals at δ 1.6–2.1 ppm) .
- LCMS (ESI) : To verify molecular weight (e.g., [M + Na]⁺ peaks) and purity .
- X-ray Crystallography : For unambiguous structural confirmation, using SHELXL for refinement and ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for adamantane derivatives?
- Methodological Answer : Discrepancies in torsion angles or bond lengths can be addressed by:
- SHELXL Refinement : Applying restraints for disordered adamantane moieties and validating hydrogen bonding networks .
- ORTEP-3 Validation : Comparing thermal ellipsoid models to detect anisotropic displacement errors .
- Cross-Study Comparisons : Referencing analogous structures (e.g., 1-(adamantan-1-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one) to identify consistent vs. anomalous parameters .
Q. What computational strategies are suitable for studying structure-activity relationships (SAR) of adamantane-based compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina, referencing structural analogs (e.g., 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone) for validation .
- QSAR Modeling : Correlate substituent effects (e.g., 4-methylphenyl vs. methoxyphenyl) with bioactivity using multivariate regression .
Q. How do steric effects from the adamantane moiety influence reaction kinetics in functionalization studies?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated adamantane derivatives to quantify steric hindrance .
- Competitive Experiments : Use structurally simpler analogs (e.g., 1-(4-methylphenyl)propan-2-one) to isolate steric contributions .
- Crystallographic Data Analysis : Measure bond angles (e.g., O=C–C=C torsion angles ~12°) to correlate steric strain with reactivity .
Data Contradiction Analysis
Q. How should conflicting biological activity data for adamantane derivatives be interpreted?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., antimicrobial or anticancer studies) across multiple cell lines to identify context-dependent effects .
- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .
- Structural Analog Screening : Compare bioactivity of derivatives (e.g., 2-(4-phenylphenyl)ethan-1-amine hydrochloride isomers) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
